molecular formula C17H27N3O4S B563342 Amisulpride-d5 CAS No. 1216626-17-3

Amisulpride-d5

Cat. No. B563342
CAS RN: 1216626-17-3
M. Wt: 374.511
InChI Key: NTJOBXMMWNYJFB-SGEUAGPISA-N
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Description

Amisulpride-d5 is the deuterium labeled version of Amisulpride . Amisulpride is an atypical antipsychotic medication used to treat schizophrenia and dysthymia . It is a selective dopamine D2 and D3 receptor antagonist .


Synthesis Analysis

The synthesis of amisulpride involves oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid (III) using acetic acid and hydrogen peroxide at 40-45°C for a few hours to obtain 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid (IV) .


Molecular Structure Analysis

The molecular formula of this compound is C17H22D5N3O4S . It has a molecular weight of 374.51 .


Chemical Reactions Analysis

This compound is intended for use as an internal standard for the quantification of amisulpride . Analytes are extracted using the acetonitrile protein precipitation method .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.51 and a molecular formula of C17H22D5N3O4S . The density of Amisulpride is 1.2±0.1 g/cm3 .

Scientific Research Applications

  • Antidepressant Properties : Amisulpride is recognized for its antidepressant effects, attributed to its antagonism of 5-HT7a serotonin receptors, rather than its D2/D3 receptor antagonism. This understanding is crucial for grasping its efficacy in treating depression and certain forms of schizophrenia (Abbas et al., 2009).

  • Mechanism of Antipsychotic Atypicality : Amisulpride is characterized by a lower propensity to induce extrapyramidal side effects and greater efficacy in treating negative symptoms compared to classical neuroleptics. This atypicality is possibly due to its preferential action on limbic D2/D3 receptors and the fast dissociation hypothesis (Möller, 2003).

  • Pharmacokinetics and Validation : A study focused on developing a method for quantifying Amisulpride in human plasma using HPLC coupled with tandem mass spectrometry. This research is significant for understanding the pharmacokinetics of Amisulpride and its metabolites (Mogili et al., 2011).

  • Efficacy in Schizophrenia Treatment : Amisulpride is effective in treating patients with schizophrenia, especially those with predominantly negative symptoms. This efficacy extends to medium-term treatment periods (Lôo et al., 1997).

  • Breast Milk Transfer and Neonatal Exposure : A study developed a method for quantifying Amisulpride in human breast milk and neonate plasma, offering crucial insights into the drug's transfer to breastfed infants (O'Halloran et al., 2016).

  • Comparison with Other Antidepressants : Amisulpride's effectiveness was compared with imipramine and placebo in treating dysthymia and major depression, highlighting its role in dopaminergic transmission in depression treatment (Lecrubier et al., 1997).

  • Atypical Profile in Treating Acute Schizophrenia Exacerbations : Amisulpride was compared with haloperidol for treating acute exacerbations of schizophrenia, showing similar or better efficacy and fewer extrapyramidal symptoms (Möller et al., 1997).

  • Endocrine Effects : A study investigated Amisulpride's acute endocrine effects on hormone secretion, offering insights into its potential side effects related to neuroendocrinology (Wetzel et al., 1994).

  • Effects on Human Submandibular Glands : This research explored the impact of Amisulpride on human submandibular glands, providing unique insights into its effects on salivary secretion (Loy et al., 2011).

  • Quantification in Rat Plasma : A study reported a sensitive method for determining Amisulpride concentrations in rat plasma, critical for preclinical pharmacokinetic studies (Noh et al., 2015).

Mechanism of Action

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure . Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation .

Future Directions

Amisulpride is an effective and well-tolerated option for the first-line treatment of patients with acute schizophrenia as well as for those requiring long-term maintenance therapy . It is also used as an antiemetic agent . The use of Amisulpride-d5 as an internal standard for the quantification of amisulpride could be a future direction .

Biochemical Analysis

Biochemical Properties

Amisulpride-d5, like its parent compound Amisulpride, selectively works on dopamine D2 and D3 receptors . It interacts with these receptors, inhibiting their activity and thereby exerting its therapeutic effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cognitive performance and psychopathology in clozapine-resistant treatment-refractory schizophrenia . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on dopamine D2 and D3 receptors . By binding to these receptors, it inhibits dopamine-mediated responses, thereby modulating neurotransmission .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, significant improvement in both positive and negative symptoms was observed in patients starting from the second week of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, to avoid exceeding the laboratory alert level (640 ng/mL), the model-based simulation results showed that the recommended dose of amisulpride was no more than 600 mg/d for patients aged 60 years, 800 mg/d for those aged 40 years and 1200 mg/d for those aged 20 years, respectively .

Metabolic Pathways

This compound undergoes minimal metabolism . Its metabolites in plasma are largely undetectable . It is known to interact with enzymes or cofactors in the metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a substrate of SLC22 transporters (organic cation transporter 1 [OCT1], OCT2, OCT3, OCTN1, OCTN2) expressed in organs such as the intestine and kidney, which may influence absorption, distribution, and elimination .

Subcellular Localization

Given its molecular properties and mechanism of action, it is likely to be localized in areas of the cell where dopamine D2 and D3 receptors are present, such as the cell membrane .

properties

IUPAC Name

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is Amisulpride-d5 and why is it used in these studies?

A1: this compound is a deuterated form of Amisulpride, serving as an internal standard (IS) [, ]. It has a very similar chemical structure to Amisulpride but contains five deuterium atoms instead of regular hydrogen atoms. This difference in mass allows for its differentiation from Amisulpride during mass spectrometry analysis, while maintaining similar chemical behavior during sample preparation and analysis.

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